molecular formula C20H12Cl2F3NO3S B14953684 2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide

2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B14953684
M. Wt: 474.3 g/mol
InChI Key: CDRZMBORKLNWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzamide core substituted with chloro, sulfonyl, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form an intermediate sulfonamide. This intermediate is then reacted with 2-chlorobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.

    Coupling Reactions: The benzamide core can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s sulfonyl and trifluoromethyl groups play crucial roles in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide

Uniqueness

Compared to similar compounds, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C20H12Cl2F3NO3S

Molecular Weight

474.3 g/mol

IUPAC Name

2-chloro-N-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H12Cl2F3NO3S/c21-14-8-10-16(11-9-14)30(28,29)26(19(27)17-6-1-2-7-18(17)22)15-5-3-4-13(12-15)20(23,24)25/h1-12H

InChI Key

CDRZMBORKLNWIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.